1-Bromo-4-(2-bromoethyl)benzene

Description

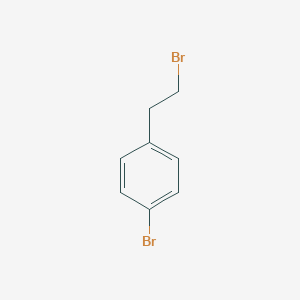

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDRDYSJZQPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451829 | |

| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-28-7 | |

| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(2-bromoethyl)benzene (CAS Number 1746-28-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2-bromoethyl)benzene, with the CAS number 1746-28-7, is a disubstituted aromatic compound featuring two bromine atoms at different positions on a benzene ring with an ethyl substituent. This molecule serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the two carbon-bromine bonds: a more reactive benzylic bromide and a less reactive aryl bromide. This allows for selective, stepwise functionalization, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and representative experimental protocols.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that a definitive melting point is not consistently reported, with some sources describing it as a liquid or a low-melting solid.

| Property | Value | Source(s) |

| CAS Number | 1746-28-7 | [1] |

| Molecular Formula | C₈H₈Br₂ | [2] |

| Molecular Weight | 263.96 g/mol | [2] |

| Boiling Point | 97-98.5 °C at 1 mmHg | [2] |

| Density | 1.7272 g/mL at 25 °C | [2] |

| Refractive Index | n²⁰/D 1.5954 | [2] |

| Physical State | Liquid or Low Melting Solid | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane. | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved from commercially available precursors. A common synthetic route involves the bromination of 4-bromophenylethanol.

Representative Synthesis Protocol: Bromination of 4-Bromophenylethanol

This protocol is a representative method for the synthesis of this compound from 2-(4-bromophenyl)ethan-1-ol.

Materials:

-

2-(4-bromophenyl)ethan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve 2-(4-bromophenyl)ethan-1-ol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.0-7.6 ppm. Two triplets in the aliphatic region (δ 3.0-3.8 ppm), corresponding to the two CH₂ groups of the bromoethyl chain. |

| ¹³C NMR | Six aromatic carbon signals, with the carbon attached to the bromine being the most downfield. Two aliphatic carbon signals. |

| Mass Spec. | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation would likely involve the loss of a bromine atom and cleavage of the ethyl chain. |

| IR | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-3000 cm⁻¹, C=C stretching (aromatic) ~1400-1600 cm⁻¹, and C-Br stretching in the fingerprint region. |

Reactivity and Applications

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The benzylic bromine is significantly more reactive towards nucleophilic substitution than the aryl bromide. This allows for selective functionalization at the ethyl side chain. The aryl bromide, on the other hand, is amenable to various palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution

The benzylic bromine can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Representative Protocol: Reaction with a Primary Amine

This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), the primary amine (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add acetonitrile or DMF as the solvent.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.

Representative Protocol: Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of the aryl bromide moiety of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., toluene/water or dioxane/water)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Add the palladium catalyst (0.02-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Differential reactivity of the two bromine atoms in this compound.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its key feature is the presence of two bromine atoms with distinct reactivities, which allows for selective and sequential functionalization. This property makes it an attractive starting material for the synthesis of a wide range of complex molecules for applications in drug discovery and materials science. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a comprehensive overview of its properties and reactivity based on available information and analogous compounds, offering a solid foundation for its use in research and development.

References

An In-depth Technical Guide to 1-Bromo-4-(2-bromoethyl)benzene

This technical guide provides essential information on the molecular properties of 1-Bromo-4-(2-bromoethyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its molecular formula and weight, supported by a summary of its key quantitative data.

Molecular Formula: C₈H₈Br₂

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for stoichiometric calculations in experimental protocols and for the characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂ | [1][2] |

| Molecular Weight | 263.96 g/mol | [1][2] |

| CAS Number | 1746-28-7 | [1][2][3] |

It is important to note that the isomeric compound, 1-Bromo-4-(1-bromoethyl)benzene, shares the same molecular formula and a virtually identical molecular weight[4][5]. Careful analytical confirmation is therefore essential to distinguish between these two structures in a laboratory setting.

Structural Elucidation

The nomenclature "this compound" precisely describes the arrangement of its constituent chemical groups. The following diagram illustrates the logical relationship between the name and the molecular structure.

Figure 1. Structural relationship of this compound.

References

- 1. chiralen.com [chiralen.com]

- 2. 4-Bromophenethyl bromide 96 1746-28-7 [sigmaaldrich.com]

- 3. This compound | CAS#:1746-28-7 | Chemsrc [chemsrc.com]

- 4. 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-(1-bromoethyl)benzene | 24308-78-9 [sigmaaldrich.com]

Synthesis of 1-Bromo-4-(2-bromoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for 1-Bromo-4-(2-bromoethyl)benzene, a key intermediate in the development of various pharmaceutical and bioactive molecules. This document provides a comparative analysis of the most common synthetic routes, detailed experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable method for their applications.

Executive Summary

This compound is a valuable building block in organic synthesis, characterized by a brominated aromatic ring and a bromoethyl side chain. These two distinct reactive sites allow for selective functionalization, making it a versatile precursor for a wide range of complex molecules. This guide details three principal synthesis routes: the side-chain bromination of 1-bromo-4-ethylbenzene, the conversion of 4-bromophenylethanol to its corresponding bromide, and the anti-Markovnikov addition of hydrogen bromide to 4-bromostyrene. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the three primary synthesis routes to this compound, allowing for a direct comparison of their efficiency and requirements.

| Synthesis Route | Starting Material | Key Reagents | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1. Side-Chain Bromination | 1-Bromo-4-ethylbenzene | N-Bromosuccinimide (NBS), Radical Initiator | 2 - 4 | 75 - 85 | >95 |

| 2. Bromination of Alcohol | 4-Bromophenylethanol | Phosphorus tribromide (PBr₃) | 3 - 5 | 80 - 90 | >97 |

| 3. Anti-Markovnikov Hydrobromination | 4-Bromostyrene | Hydrogen bromide (HBr), Peroxide Initiator | 2 - 3 | 85 - 95 | >99 |

Detailed Experimental Protocols

Route 1: Side-Chain Bromination of 1-Bromo-4-ethylbenzene

This method involves the selective bromination of the benzylic position of the ethyl group on the 1-bromo-4-ethylbenzene starting material. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial for achieving high selectivity for the side-chain over aromatic bromination.

Materials:

-

1-Bromo-4-ethylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 1-bromo-4-ethylbenzene (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-bromo-4-(1-bromoethyl)benzene by vacuum distillation to obtain the final product. Note: This procedure yields the benzylic bromide, 1-bromo-4-(1-bromoethyl)benzene. To obtain the target molecule, this compound, a subsequent rearrangement or an alternative starting material is necessary. This route is presented for completeness of common bromination reactions of the starting material.

Route 2: Bromination of 4-Bromophenylethanol

This route provides a direct and high-yielding synthesis of this compound from the corresponding alcohol. Phosphorus tribromide is an effective reagent for this transformation, converting the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion.

Materials:

-

4-Bromophenylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-bromophenylethanol (1.0 equivalent) dissolved in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 3 hours.

-

Cool the reaction mixture in an ice bath and slowly pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[1]

Route 3: Anti-Markovnikov Hydrobromination of 4-Bromostyrene

This highly efficient method takes advantage of the radical-initiated addition of hydrogen bromide to an alkene. In the presence of a peroxide initiator, the bromine atom adds to the less substituted carbon of the double bond, leading to the desired this compound with high regioselectivity.[2]

Materials:

-

4-Bromostyrene

-

Hydrogen bromide (HBr) solution in a suitable solvent (e.g., toluene or acetic acid) or HBr gas

-

AIBN or other radical initiator

-

Anhydrous solvent (e.g., toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a vessel cooled in an ice bath, add 4-bromostyrene (1.0 equivalent) and a catalytic amount of AIBN (0.13 equivalents).[3]

-

To this mixture, add a cold (0°C) solution of hydrogen bromide in toluene (prepared by bubbling HBr gas through the solvent).[3]

-

Seal the vessel and stir the reaction mixture at 0°C.

-

Monitor the reaction by TLC or GC. The reaction is typically complete within 2-3 hours.

-

Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is often of high purity, but can be further purified by vacuum distillation if necessary.[3]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. The anti-Markovnikov hydrobromination of 4-bromostyrene generally offers the highest yield and purity, making it an attractive option for many applications. The bromination of 4-bromophenylethanol is also a robust and high-yielding alternative. While the side-chain bromination of 1-bromo-4-ethylbenzene is a common transformation, it leads to the isomeric product 1-bromo-4-(1-bromoethyl)benzene and is therefore less direct for obtaining the target molecule. This guide provides the necessary technical details to enable researchers to make an informed decision and successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2-bromoethyl)benzene from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the multi-step synthesis of 1-Bromo-4-(2-bromoethyl)benzene, a dibrominated aromatic compound with potential applications as a building block in pharmaceutical and materials science. The direct conversion of ethylbenzene to the target molecule via a single electrophilic aromatic substitution is not chemically feasible. Therefore, a four-step synthetic pathway is presented, involving electrophilic aromatic bromination, subsequent side-chain radical bromination, elimination, and anti-Markovnikov hydrobromination.

Synthetic Strategy Overview

The synthesis of this compound from ethylbenzene requires a strategic sequence of reactions to achieve the desired substitution pattern on both the aromatic ring and the ethyl side chain. The initial electrophilic aromatic substitution correctly positions a bromine atom on the benzene ring, primarily at the para position due to the directing effect of the ethyl group. Subsequent functionalization of the ethyl group is then carried out to introduce the second bromine atom at the terminal carbon.

The overall synthetic workflow is illustrated below.

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols and Data

Step 1: Electrophilic Aromatic Bromination of Ethylbenzene

This initial step involves the bromination of the aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-directing activator. Due to steric hindrance, the para-substituted product, 1-bromo-4-ethylbenzene, is the major isomer formed.[1]

Reaction Mechanism:

Caption: Mechanism of FeBr₃-catalyzed electrophilic bromination.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethylbenzene (1.0 eq).

-

Dissolve the ethylbenzene in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

-

Slowly add bromine (Br₂, 1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. The red-brown color of bromine should dissipate as the reaction proceeds.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until GC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite (NaHSO₃) to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to separate the para-isomer from the ortho-isomer.

| Parameter | Value / Condition | Reference |

| Starting Material | Ethylbenzene | [1] |

| Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) | [1][2] |

| Solvent | Dichloromethane (CH₂Cl₂) (anhydrous) | General Practice |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 1-3 hours | [1] |

| Expected Yield | 75-85% (para-isomer) | General Expectation |

| Purification | Fractional Distillation | [2] |

Step 2: Free-Radical Benzylic Bromination

This step introduces a bromine atom at the benzylic position of 1-bromo-4-ethylbenzene using N-bromosuccinimide (NBS), a selective reagent for radical bromination at allylic and benzylic positions.[3][4]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 100W lamp), combine 1-bromo-4-ethylbenzene (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and a radical initiator such as benzoyl peroxide or AIBN (0.02 eq).

-

Add an anhydrous solvent, typically carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile (MeCN).

-

Heat the mixture to reflux with continuous stirring and irradiation from the lamp.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct forms and floats on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield the crude product, 1-bromo-4-(1-bromoethyl)benzene, which can be purified by column chromatography or used directly in the next step.

| Parameter | Value / Condition | Reference |

| Starting Material | 1-Bromo-4-ethylbenzene | - |

| Reagents | N-Bromosuccinimide (NBS), AIBN | [5] |

| Solvent | Acetonitrile (MeCN) or CCl₄ (anhydrous) | General Practice |

| Conditions | Reflux with light irradiation | [4] |

| Reaction Time | 2-4 hours | General Expectation |

| Expected Yield | 80-95% | [6] |

| Purification | Filtration and solvent removal | [6] |

Step 3: Elimination to 4-Bromostyrene

The dibrominated intermediate undergoes an elimination reaction (E2) in the presence of a strong, non-nucleophilic base to form 4-bromostyrene.

Experimental Protocol:

-

Dissolve 1-bromo-4-(1-bromoethyl)benzene (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or tert-butanol.

-

Add a strong, sterically hindered base such as potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Quench the reaction by adding water and extract the product with a nonpolar solvent like diethyl ether.

-

Wash the combined organic extracts with water and brine, and dry over anhydrous MgSO₄.

-

After solvent evaporation, the crude 4-bromostyrene can be purified by vacuum distillation. A polymerization inhibitor (like 4-tert-butylcatechol) should be added during distillation and for storage.

| Parameter | Value / Condition | Reference |

| Starting Material | 1-Bromo-4-(1-bromoethyl)benzene | - |

| Reagents | Potassium tert-butoxide (KOtBu) | General Practice |

| Solvent | Tetrahydrofuran (THF) | General Practice |

| Temperature | Room Temperature to 50 °C | General Expectation |

| Reaction Time | 2-4 hours | General Expectation |

| Expected Yield | >90% | [7] |

| Purification | Vacuum Distillation | General Practice |

Step 4: Anti-Markovnikov Hydrobromination

The final step is the radical-mediated addition of hydrogen bromide across the double bond of 4-bromostyrene. In the presence of peroxides, the addition is regioselective and follows an anti-Markovnikov pattern, yielding the desired this compound.[8][9]

Experimental Protocol:

-

Dissolve 4-bromostyrene (1.0 eq) in a non-polar solvent like hexane or in the absence of solvent.

-

Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount, ~0.02 eq).

-

Bubble dry hydrogen bromide (HBr) gas through the solution, or use a solution of HBr in acetic acid, while maintaining the temperature at or below room temperature. The reaction can also be initiated with UV light.[10]

-

The reaction is typically rapid. Monitor for completion using TLC or GC-MS.

-

Once complete, wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the final product, this compound. Purification can be achieved via column chromatography or vacuum distillation if necessary.

| Parameter | Value / Condition | Reference |

| Starting Material | 4-Bromostyrene | - |

| Reagents | Hydrogen Bromide (HBr), AIBN or Peroxide | [8][10] |

| Conditions | Room Temperature, with radical initiator | |

| Reaction Time | 1-3 hours | [10] |

| Expected Yield | 80-95% | [10] |

| Purification | Workup, Column Chromatography or Distillation | General Practice |

Characterization of Final Product: this compound

Physical and Spectroscopic Data:

| Property | Value | Reference |

| CAS Number | 1746-28-7 | |

| Molecular Formula | C₈H₈Br₂ | |

| Molecular Weight | 263.96 g/mol | |

| Boiling Point | 268.2 ± 15.0 °C at 760 mmHg | |

| Density | 1.7 ± 0.1 g/cm³ |

Predicted NMR Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the bromine atom.

-

δ ~7.1 ppm (d, 2H): Aromatic protons meta to the bromine atom.

-

δ ~3.6 ppm (t, 2H): Methylene protons adjacent to the bromine on the side chain (-CH₂-Br).

-

δ ~3.2 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~138 ppm: Aromatic quaternary carbon attached to the ethyl group.

-

δ ~132 ppm: Aromatic C-H carbons meta to the bromine.

-

δ ~131 ppm: Aromatic C-H carbons ortho to the bromine.

-

δ ~121 ppm: Aromatic quaternary carbon attached to the bromine.

-

δ ~38 ppm: Benzylic carbon (-Ar-CH₂-).

-

δ ~32 ppm: Carbon bearing the bromine on the side chain (-CH₂-Br).

-

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should perform small-scale trials to optimize the conditions for each step. Standard laboratory safety protocols must be followed when handling hazardous reagents such as bromine and strong acids.

References

- 1. nbinno.com [nbinno.com]

- 2. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromoethylbenzene(1973-22-4) 1H NMR spectrum [chemicalbook.com]

- 4. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 1H NMR spectrum [chemicalbook.com]

- 5. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 9. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 10. chiralen.com [chiralen.com]

stability and storage conditions for 1-Bromo-4-(2-bromoethyl)benzene

An In-depth Technical Guide on the Stability and Storage of 1-Bromo-4-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound utilized in various synthetic applications, including the pharmaceutical and material sciences. Its utility is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. While specific kinetic data for this compound is not extensively published, this guide extrapolates from the known chemistry of analogous aryl bromides and bromoalkyl compounds to provide a robust framework for its handling and stability assessment. Detailed experimental protocols for forced degradation studies are also presented to enable researchers to determine its stability under specific laboratory conditions.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is essential for its proper handling and for designing stability studies.

| Property | Value | Reference(s) |

| CAS Number | 1746-28-7 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 268.2 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Solubility | Likely soluble in organic solvents, insoluble in water |

Stability Profile and Potential Degradation Pathways

The chemical structure of this compound, featuring both an aromatic bromine and a primary alkyl bromide, dictates its stability and potential degradation routes under various stress conditions.

Hydrolysis

The bromoethyl group is susceptible to nucleophilic substitution by water, particularly under neutral to basic conditions, leading to the formation of 2-(4-bromophenyl)ethanol. This reaction is a primary degradation pathway in aqueous environments. The aromatic bromine is generally stable to hydrolysis under typical conditions.[3][4]

Photodegradation

Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light.[5] The carbon-bromine bond on the benzene ring can undergo homolytic cleavage, leading to the formation of radical species and subsequent secondary reactions. The presence of a chromophore in the molecule suggests that it may absorb light in the UV region, making photostability a key consideration.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. While the molecule is generally stable at room temperature, prolonged exposure to high heat can lead to the cleavage of the C-Br bonds, potentially generating hydrogen bromide gas and other decomposition byproducts.[4]

Oxidation

While the core structure is relatively stable to oxidation, the presence of the ethyl bridge could be a site for oxidative attack under harsh conditions, although this is generally considered a less probable degradation pathway compared to hydrolysis and photolysis.

A logical workflow for assessing these degradation pathways is crucial for a comprehensive stability analysis.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles for aryl bromides.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 2-8°C for long-term stability. | Minimizes the rate of potential thermal degradation and hydrolysis if moisture is present. |

| Light | Store in a tightly sealed, light-resistant container (e.g., amber glass bottle). | Protects the compound from photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidative degradation, although this is a lower risk. |

| Moisture | Keep the container tightly closed to prevent moisture ingress. | Minimizes the risk of hydrolysis of the bromoethyl group. |

| Incompatible Materials | Store away from strong oxidizing agents. | Prevents potentially vigorous reactions. |

The relationship between storage conditions and compound stability is critical for maintaining its purity and efficacy in research and development.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-4-(2-bromoethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 1-Bromo-4-(2-bromoethyl)benzene

-

Chemical Structure:

-

A benzene ring substituted with a bromine atom and a 2-bromoethyl group at the para positions.

-

-

Molecular Formula: C₈H₈Br₂

-

Molecular Weight: 263.96 g/mol

-

Appearance: Expected to be a liquid or a low-melting solid at room temperature.

-

Polarity: The molecule possesses a largely non-polar character due to the benzene ring and the ethyl chain. The two bromine atoms introduce some polarity, but the overall molecule is considered to be of low polarity.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] Given the predominantly non-polar nature of this compound, it is expected to exhibit good solubility in non-polar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents, particularly water, is expected to be very low.[3][4]

Haloalkanes and haloarenes, in general, tend to dissolve in organic solvents because the intermolecular forces formed between the halo-compound and the solvent are comparable in strength to the forces within the individual substances.[4]

Quantitative Solubility Data

As specific quantitative solubility data for this compound is not widely published, the following table provides an estimated qualitative and quantitative solubility profile in a range of common organic solvents. These estimations are based on the solubility of structurally similar compounds, such as bromobenzene and other bromoalkyl-substituted benzenes.[3][5]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | High | The non-polar nature of these solvents effectively solvates the non-polar aromatic ring and alkyl chain of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile | Moderate to High | These solvents have sufficient polarity to interact with the polarizable bromine atoms while also being capable of solvating the non-polar regions of the molecule.[5] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The polarity of the hydroxyl group in these solvents leads to strong hydrogen bonding, which is not as effectively disrupted by the non-polar solute. |

| Highly Polar | Water | Very Low / Insoluble | The significant difference in polarity and the inability of the solute to form strong hydrogen bonds with water molecules result in very poor solubility.[3][4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology for quantifying the solubility of this compound in a chosen organic solvent.

4.1. Materials and Equipment

-

This compound (pure solid or liquid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[7]

-

-

Sample Preparation:

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument of choice by plotting the instrument response against the concentration of the standard solutions.

-

Dilute the filtered sample of the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizations

Diagram 1: Factors Influencing Solubility

Caption: Logical relationship of factors determining the solubility of this compound.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: A generalized experimental workflow for the shake-flask solubility determination method.

References

key chemical reactions involving 1-Bromo-4-(2-bromoethyl)benzene

An In-depth Technical Guide to the Core Chemical Reactions of 1-Bromo-4-(2-bromoethyl)benzene

Introduction

This compound (CAS No: 1746-28-7), also known as 4-bromophenethyl bromide, is a bifunctional aromatic compound with the linear formula BrC₆H₄CH₂CH₂Br. Its structure, featuring two bromine atoms attached to distinct carbon environments—one on the aromatic ring and one on the ethyl side chain—makes it a highly versatile and valuable building block in organic synthesis. The differential reactivity of the primary alkyl bromide versus the aryl bromide allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the key chemical reactions involving this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound typically starts from 4-bromostyrene or 4-bromoethylbenzene. A common and effective method involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 4-bromostyrene. This reaction is often initiated by radicals, for example, using benzoyl peroxide or azobisisobutyronitrile (AIBN), to ensure the bromine atom adds to the terminal carbon of the vinyl group.[1]

Another route is the radical bromination of 1-bromo-4-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator and light, which selectively brominates the benzylic position of the ethyl group. However, this would yield 1-bromo-4-(1-bromoethyl)benzene. To obtain the target molecule, a different precursor like 2-(4-bromophenyl)ethanol would be required, which can be converted to the desired product via reaction with a brominating agent like phosphorus tribromide (PBr₃).

Core Reactivity and Key Reactions

The primary utility of this compound stems from the orthogonal reactivity of its two C-Br bonds. The C(sp³)-Br bond of the bromoethyl group is susceptible to nucleophilic substitution and elimination reactions, while the C(sp²)-Br bond on the benzene ring is predominantly reactive in metal-catalyzed cross-coupling reactions.

Reactions at the Alkyl Bromide (Side Chain)

The primary alkyl bromide on the ethyl side chain is highly reactive towards nucleophiles and strong bases.

This class of reactions is the most common transformation for the bromoethyl group, typically proceeding via an Sₙ2 mechanism.[2] This allows for the introduction of a wide variety of functional groups.

-

Cyanation: Reaction with sodium or potassium cyanide yields 3-(4-bromophenyl)propanenitrile, a precursor for carboxylic acids, amines, and other derivatives.[2]

-

Azide Formation: Treatment with sodium azide (NaN₃) produces 1-(2-azidoethyl)-4-bromobenzene, which can be subsequently reduced to the corresponding amine or used in click chemistry.

-

Ether Synthesis (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides (e.g., sodium ethoxide) furnishes the corresponding ethers.[2]

-

Amine Alkylation: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively.

When treated with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), this compound undergoes an E2 elimination reaction to yield 4-bromostyrene.

Reactions at the Aryl Bromide (Aromatic Ring)

The aryl bromide is relatively inert to the conditions used for side-chain modification but serves as an excellent handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium catalysis.

These reactions are cornerstones of modern organic synthesis and are widely used to build complex molecular scaffolds.[3]

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl linkage.[4][5] The reactivity of aryl halides in Suzuki coupling is typically I > Br > Cl.[4]

-

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne.[6][7][8] The reaction is tolerant of many functional groups and can be carried out under mild conditions.[7]

-

Heck-Mizoroki Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene.[9][10] It is a powerful method for the synthesis of substituted styrenes and other vinylated arenes.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine, producing arylamines.

The aryl bromide can be converted into a Grignard reagent, 4-(2-bromoethyl)phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[11][12] This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new C-C bonds. Care must be taken to avoid intramolecular reactions or reactions with the alkyl bromide functionality.

Data Presentation: Summary of Key Reactions

| Reaction Type | Reagents & Conditions | Functional Group Transformation | Typical Yield (%) |

| Side-Chain Reactions | |||

| Nucleophilic Substitution (Cyanation) | NaCN, DMSO, 60-80 °C | -CH₂CH₂Br → -CH₂CH₂CN | 85-95 |

| Nucleophilic Substitution (Azidation) | NaN₃, DMF, rt | -CH₂CH₂Br → -CH₂CH₂N₃ | >90 |

| Elimination (Dehydrobromination) | t-BuOK, THF, 0 °C to rt | -CH₂CH₂Br → -CH=CH₂ | 70-85 |

| Aromatic Ring Reactions | |||

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Ar-Br → Ar-Ar' | 80-95[13] |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Ar-Br → Ar-C≡C-R | 85-95[6] |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene), Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | Ar-Br → Ar-CH=CH-R | 70-90[9] |

| Grignard Formation | Mg turnings, I₂ (cat.), THF, reflux | Ar-Br → Ar-MgBr | 80-90[12] |

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 1-(2-bromoethyl)-4-(phenylethynyl)benzene.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous THF.

-

Sequentially add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq) to the solution at room temperature with stirring.

-

Add phenylacetylene (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction for 3 hours at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]

Protocol 2: Nucleophilic Substitution with Sodium Azide

Objective: To synthesize 1-(2-azidoethyl)-4-bromobenzene.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution in one portion.

-

Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Combine the organic extracts and wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which can be used without further purification or purified by chromatography if necessary.

Mandatory Visualizations

Caption: Differential reactivity of the two bromine atoms in this compound.

Caption: Workflow for a selective, two-step sequential functionalization reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Selective Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(2-bromoethyl)benzene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. 1-Bromo-4-(2-bromoethyl)benzene is a valuable bifunctional building block for these applications. It possesses two distinct carbon-bromine bonds: an aryl C(sp²)–Br bond and an alkyl C(sp³)–Br bond. This difference in hybridization and bond strength allows for chemoselective functionalization.

Under typical palladium-catalyzed Suzuki-Miyaura conditions, the aryl bromide is significantly more reactive than the alkyl bromide.[4] This differential reactivity enables the selective coupling of an aryl or vinyl boronic acid at the aromatic ring, leaving the bromoethyl moiety intact for subsequent transformations. This two-stage synthetic strategy allows for the controlled and sequential introduction of different molecular fragments, making this compound a versatile precursor for complex molecular architectures, particularly in the synthesis of drug candidates and functional materials.

Principle of Selective Coupling

The chemoselectivity of the Suzuki-Miyaura reaction with this compound hinges on the faster oxidative addition of the palladium(0) catalyst to the aryl C-Br bond compared to the alkyl C-Br bond. By carefully selecting the catalyst, ligand, and reaction conditions, the aromatic ring can be selectively functionalized to produce 4-(2-bromoethyl)-1,1'-biphenyl derivatives.

References

Application Notes and Protocols for 1-Bromo-4-(2-bromoethyl)benzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Bromo-4-(2-bromoethyl)benzene (CAS No: 1746-28-7) as a versatile building block in the design and synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The unique structural feature of this reagent, possessing two distinct carbon-bromine bonds, allows for selective and sequential functionalization, making it a valuable tool in medicinal chemistry.

Introduction: The Concept of Orthogonal Reactivity

This compound contains two bromine substituents with different chemical reactivities:

-

Alkyl Bromide (-CH₂CH₂Br): The bromine on the ethyl chain is analogous to a primary alkyl halide. It is highly susceptible to nucleophilic substitution (SN2) reactions.

-

Aryl Bromide (-C₆H₄Br): The bromine directly attached to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions.

This difference in reactivity allows for a "two-step" functionalization strategy, where one part of the molecule can be modified while the other remains intact for a subsequent transformation. This is a powerful approach for the convergent synthesis of complex drug molecules.

Applications in Pharmaceutical Scaffolding

While direct synthesis of a marketed drug using this specific building block is not prominently documented in publicly available literature, its structure lends itself to the synthesis of various important pharmaceutical scaffolds. The 4-bromophenethyl moiety can be found in precursors to antagonists for various receptors and inhibitors for a range of enzymes. The general synthetic strategies enabled by this building block include:

-

Introduction of a Flexible Linker: The ethylamine portion, accessible via nucleophilic substitution, can serve as a flexible linker to connect a pharmacophore to another part of a molecule, influencing binding affinity and pharmacokinetic properties.

-

Synthesis of Biaryl Structures: The aryl bromide allows for the creation of biaryl structures, a common motif in many drugs, through Suzuki, Stille, or other cross-coupling reactions. These biaryl systems are often crucial for protein-ligand interactions.

-

Elaboration into Heterocyclic Systems: The dual functionality can be exploited to construct various heterocyclic ring systems that are prevalent in medicinal chemistry.

Experimental Protocols and Data

The following protocols are representative methodologies for the selective functionalization of this compound. The quantitative data presented in the tables are illustrative and based on typical yields for these types of reactions with similar substrates. Optimization may be required for specific applications.

3.1. Protocol 1: Selective Nucleophilic Substitution at the Alkyl Bromide

This protocol describes the reaction of this compound with a generic primary amine nucleophile to form a secondary amine, leaving the aryl bromide untouched.

Materials:

-

This compound

-

Primary Amine (e.g., Benzylamine)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add the primary amine (1.2 eq) to the stirred mixture.

-

Heat the reaction mixture to 60°C and stir for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by silica gel column chromatography if necessary.

Table 1: Representative Data for Nucleophilic Substitution Reactions

| Nucleophile (Example) | Product | Typical Yield (%) |

| Benzylamine | N-Benzyl-2-(4-bromophenyl)ethan-1-amine | 85-95 |

| Sodium Azide (NaN₃) | 1-(2-azidoethyl)-4-bromobenzene | >90 |

| Sodium Phenoxide | 1-Bromo-4-(2-phenoxyethyl)benzene | 80-90 |

3.2. Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the Aryl Bromide

This protocol details the coupling of the aryl bromide with a boronic acid, assuming the alkyl bromide has either been previously functionalized or is stable to the reaction conditions.

Materials:

-

This compound (or its derivative from Protocol 1)

-

Arylboronic Acid (e.g., Phenylboronic acid)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid (Example) | Product | Typical Yield (%) |

| Phenylboronic acid | 4-(2-Bromoethyl)-1,1'-biphenyl | 75-90 |

| 4-Methoxyphenylboronic acid | 4'-(2-Bromoethyl)-4-methoxy-1,1'-biphenyl | 70-85 |

| Pyridine-3-boronic acid | 3-(4'-(2-Bromoethyl)phenyl)pyridine | 65-80 |

Visualization of Synthetic Pathways and Workflows

4.1. Logical Relationship of Dual Reactivity

The following diagram illustrates the distinct reactivity of the two bromine atoms in this compound.

Caption: Dual reactivity pathways of this compound.

4.2. Experimental Workflow for Sequential Functionalization

This diagram outlines a typical experimental workflow for a two-step synthesis using this compound.

Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-4-(2-bromoethyl)benzene with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]

The substrate, this compound, presents a unique case for selectivity, as the Sonogashira coupling is highly selective for the more reactive aryl bromide over the alkyl bromide.[3][4] This allows for the selective alkynylation at the aromatic ring, leaving the bromoethyl moiety intact for subsequent functionalization.

Reaction Principle

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst.[1][2] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide intermediate. A subsequent transmetalation step followed by reductive elimination yields the desired arylalkyne product and regenerates the active palladium(0) catalyst.[4][5] An amine base is typically employed to neutralize the hydrogen halide formed during the reaction.[6]

Experimental Protocols

Two primary protocols are provided: a standard copper-co-catalyzed Sonogashira coupling and a copper-free alternative. The copper-free version is particularly useful for minimizing the common side reaction of alkyne homocoupling (Glaser coupling).[2][3][7]

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general procedure adapted from established methods for aryl bromides.[4][8]

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[3]

-

Copper(I) iodide (CuI, 2-10 mol%)[4]

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 equivalents)[4]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))[8]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq).

-

Add the anhydrous solvent (e.g., THF) via syringe.

-

Add the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to homocoupling.[2][7]

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

-

Amine base (e.g., piperidine or pyrrolidine, 2-3 equivalents)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Add the anhydrous solvent (e.g., DMF).

-

Add the amine base (e.g., piperidine, 2.5 eq) and the terminal alkyne (1.3 eq).

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions with various aryl bromides under different conditions. This data can serve as a guideline for optimizing the reaction with this compound.

| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |

| 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 88 |

| 3 | 4-Bromoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Toluene | 80 | 92 |

| 4 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Piperidine | DMF | 100 | 75 |

| 5 | 1-Bromo-4-fluorobenzene | 1-Octyne | PdCl₂(dppf) (2) | CuI (4) | Et₃N | THF | 60 | 90 |

Visualizations

The following diagrams illustrate the key processes involved in the Sonogashira coupling reaction.

References

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Heck Coupling Reactions Involving 1-Bromo-4-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for leveraging 1-Bromo-4-(2-bromoethyl)benzene in palladium-catalyzed Heck coupling reactions. This substrate is of particular interest as it possesses two distinct carbon-bromine bonds: a reactive aryl bromide amenable to classic Heck coupling and a primary alkyl bromide. This bifunctional nature allows for versatile synthetic strategies, including selective single Heck couplings and sequential or one-pot double Heck reactions, opening avenues for the synthesis of complex styrenyl compounds and extended conjugated systems.

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] While the reaction is well-established for aryl and vinyl halides, reactions involving alkyl halides are more challenging due to slower oxidative addition rates and the propensity for side reactions like β-hydride elimination.[2] The inherent difference in reactivity between the sp²-hybridized aryl C-Br bond and the sp³-hybridized alkyl C-Br bond in this compound can be exploited to achieve chemoselective transformations.

Two primary synthetic pathways can be envisioned for this compound in Heck coupling reactions:

-

Selective Heck Coupling at the Aryl Bromide: This approach focuses on the selective reaction of the aryl bromide with an alkene, leaving the 2-bromoethyl group intact for subsequent functionalization.

-

One-Pot Elimination and Double Heck Coupling: This strategy involves the in-situ formation of 4-bromostyrene via base-induced elimination of HBr from the 2-bromoethyl group, followed by a Heck coupling. A subsequent Heck reaction at the aryl bromide position can lead to disubstituted stilbene derivatives.

Protocol 1: Selective Heck Coupling of this compound with an Alkene

This protocol details the selective coupling of an alkene at the aryl bromide position of this compound. Careful control of reaction conditions is crucial to favor the oxidative addition at the aryl C-Br bond while minimizing reactions at the alkyl C-Br bond.

Experimental Protocol

Reaction Setup:

-

To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%).

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Under a positive pressure of the inert gas, add an anhydrous solvent (e.g., DMF, DMAc, or toluene) via syringe.

-

Add a suitable base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) to the reaction mixture.

Reaction Execution:

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80°C to 120°C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Data Presentation: Summary of Reaction Conditions for Selective Heck Coupling

| Parameter | Condition | Notes |

| Aryl Halide | This compound | Substrate of interest. |

| Alkene | Styrene, Acrylates, etc. | Typically used in 1.2 to 1.5 excess. |

| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common and air-stable precursor.[1] |

| Ligand | PPh₃, P(o-tol)₃, or other phosphine ligands (2-10 mol%) | Ligand choice can influence reaction efficiency. |

| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.5 equiv.) | The base neutralizes the HBr generated during the reaction.[1] |

| Solvent | DMF, DMAc, Toluene | Anhydrous polar aprotic solvents are commonly used. |

| Temperature | 80-120 °C | Temperature should be optimized for specific substrates. |

| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS for completion. |

Protocol 2: One-Pot Elimination and Double Heck Coupling

This protocol outlines a one-pot procedure where this compound first undergoes an elimination reaction to form 4-bromostyrene, which then participates in a Heck coupling with another alkene. This is followed by a second Heck coupling at the aryl bromide position. This approach is suitable for synthesizing unsymmetrical stilbene derivatives.

Experimental Protocol

Reaction Setup:

-

In a dry Schlenk flask, combine this compound (1.0 equiv.), the first alkene (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand.

-

Purge the flask with an inert gas.

-

Add an anhydrous solvent and a strong base (e.g., K₂CO₃, 3.0 equiv.) to facilitate both the initial elimination and the subsequent Heck couplings.[3]

Reaction Execution:

-

Heat the reaction mixture to a higher temperature, typically 130-140°C, to promote the in-situ formation of the styrene intermediate and subsequent couplings.[3]

-

After a set period, the second alkene can be added to the reaction mixture if a different alkene is desired for the second coupling.

-

Monitor the reaction progress by TLC or GC-MS.

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions for One-Pot Double Heck Coupling

| Parameter | Condition | Notes |

| Starting Material | This compound | Undergoes in-situ elimination to 4-bromostyrene. |

| Alkene(s) | Styrene derivatives, acrylates, etc. | Can be added sequentially or all at once. |

| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Higher catalyst loading may be required. |

| Ligand | Phosphine or NHC ligands | Ligand choice is critical for efficiency. |

| Base | K₂CO₃ (3.0 equiv. or more) | A stronger base and higher stoichiometry are often needed.[3] |

| Solvent | DMAc, NMP | High-boiling polar aprotic solvents are preferred. |

| Temperature | 130-140 °C | Higher temperatures facilitate both elimination and coupling.[3] |

| Reaction Time | 12-48 hours | Dependent on the reactivity of the coupling partners. |

Visualizations

Reaction Pathway Diagrams

Caption: Catalytic cycle for the selective Heck coupling at the aryl bromide position.

Caption: Workflow for the one-pot elimination and double Heck coupling sequence.

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Intermediates from 1-Bromo-4-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various liquid crystal intermediates starting from the readily available building block, 1-Bromo-4-(2-bromoethyl)benzene. The differential reactivity of the aliphatic and aromatic bromine atoms allows for selective functionalization, making it a versatile precursor for a range of calamitic (rod-shaped) liquid crystals. The following protocols detail the synthesis of representative ether, biphenyl, and ester-containing liquid crystal intermediates.

Introduction

This compound possesses two distinct reactive sites: a primary alkyl bromide and an aryl bromide. The benzylic bromine is susceptible to nucleophilic substitution reactions (SN2), while the aromatic bromine is ideal for metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex organic molecules, a crucial aspect in the design of materials with specific liquid crystalline properties. These protocols are designed to be a practical guide for researchers in the field of materials science and medicinal chemistry.

Synthesis of Ether-Linked Liquid Crystal Intermediates

Ether linkages are common in liquid crystal structures, providing a balance of flexibility and rigidity to the molecular core. The Williamson ether synthesis is a robust method for forming these linkages. In this protocol, the more reactive benzylic bromine of this compound is selectively targeted in a nucleophilic substitution reaction with a substituted phenol.

Protocol 1: Synthesis of 1-(4-Biphenyloxy)-2-(4-bromophenyl)ethane